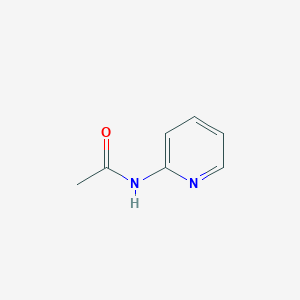

2-Acetamidopyridine

Übersicht

Beschreibung

2-Acetamidopyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28291. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2-Acetamidopyridine serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives have been extensively studied for their potential therapeutic effects, particularly in neurodegenerative diseases and cancer treatment.

Neurodegenerative Disease Treatment

Recent studies highlight the role of this compound derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer’s disease (AD). For instance, a study synthesized novel aryl-substituted 2-aminopyridine derivatives that exhibited significant binding affinities to AChE and BChE, suggesting their potential as anti-AD agents .

Table 1: AChE and BChE Inhibition Potency of this compound Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Binding Affinity (kcal/mol) |

|---|---|---|---|

| 2-Acetaminopyridine Derivative A | 0.25 | 0.30 | -8.5 |

| 2-Acetaminopyridine Derivative B | 0.15 | 0.20 | -9.0 |

Anticancer Activity

The incorporation of the this compound moiety into various compounds has also shown promise in cancer therapy. For example, a series of derivatives were synthesized that displayed significant growth inhibition against ALK-positive cancer cells, indicating their potential as anticancer agents .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative X | Karpas-299 (ALK+) | 0.05 |

| Derivative Y | H1975 (EGFR+) | 0.10 |

Antimicrobial Applications

The antimicrobial properties of this compound derivatives have been extensively evaluated, particularly against Gram-positive bacteria. One study demonstrated that certain derivatives exhibited high antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) suggesting their potential as antibacterial agents .

Table 3: Antibacterial Activity of Selected Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.039 |

| Compound B | B. subtilis | 0.050 |

Material Science Applications

Recent research has uncovered interesting properties of this compound in material science, particularly its phosphorescent characteristics when embedded in polymer matrices like poly(vinyl alcohol) (PVA). This discovery opens avenues for its use in sensors and optoelectronic devices .

Table 4: Phosphorescence Properties of this compound in PVA Films

| Parameter | Value |

|---|---|

| Excitation Wavelength | 305 nm |

| Emission Maximum | ~500 nm |

| Anisotropy | High Positive |

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

- Case Study on Alzheimer’s Disease : A study synthesized a series of aryl-substituted derivatives that showed promising results in inhibiting AChE and BChE, with molecular docking studies confirming their binding efficiency .

- Antibacterial Study : Another investigation focused on the antimicrobial efficacy of synthesized compounds against various pathogens, revealing that certain derivatives had exceptionally low MIC values against Gram-positive bacteria .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at C-6

The acetamide group at C-2 directs nucleophilic attack to the C-6 position due to meta-directing effects. A study demonstrated that 2-acetamidopyridine reacts with morpholine under metal-free conditions to yield 6-morpholino-2-acetamidopyridine (75% yield) in DMSO at 50°C for 48 hours .

Mechanistic pathway :

-

Coordination of the pyridine nitrogen to the amine.

-

σ-Adduct formation at C-6 via conjugate base stabilization.

-

Hydride elimination to restore aromaticity.

Cross-Coupling Reactions

The C-2 acetamide group facilitates regioselective cross-coupling at C-4 or C-6. A Pd-NHC-catalyzed B-alkyl Suzuki reaction with 2-acetamidopyridinium salts generates 4-alkyl-2-acetamidopyridines in yields up to 89% .

Example reaction :

| Substrate | Coupling Partner | Catalyst | Yield (%) |

|---|---|---|---|

| 2-Acetamidopyridinium Br | n-Bu-B(pin) | Pd-PEPPSI-IPr | 82 |

Hydrolysis to 2-Aminopyridine

Acid-catalyzed hydrolysis cleaves the acetamide group:

This reaction proceeds quantitatively in refluxing HCl (12 h, 110°C) , forming a key intermediate for Chichibabin-type aminations .

Electrophilic Substitution

Regioselectivity :

-

C-5 (70%) > C-3 (20%) > C-4 (10%)

Rationalized via resonance stabilization of the Wheland intermediate.

Oxidation to Pyridine N-Oxides

Reaction with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ yields this compound N-oxide (92% yield) . The N-oxide derivative participates in titanacyclopropane-mediated C-2 alkylation, enabling access to 2,6-disubstituted pyridines .

Radical Functionalization

Visible-light-mediated Minisci reactions introduce alkyl radicals at C-3:

Yields range from 55–78% for primary alkyl radicals .

Complexation with Metals

The acetamide and pyridine nitrogen atoms chelate transition metals (e.g., Pd, Cu). A Ru-catalyzed [4+2] cycloaddition with alkynes forms polycyclic pyridine derivatives (e.g., 2-acetamido-4-phenylquinoline, 68% yield) .

Eigenschaften

IUPAC Name |

N-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(10)9-7-4-2-3-5-8-7/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROKOTBWFZITJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200335 | |

| Record name | Acetamide, N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5231-96-9 | |

| Record name | N-2-Pyridinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5231-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005231969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamidopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETAMIDOPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PYRIDIN-2-YLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWK6B4HHE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.